N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide is a complex organic compound featuring a fluorenylidene group, a sulfonamide group, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Fluorenylidene Intermediate: The fluorenylidene group is synthesized by reacting 9-fluorenone with appropriate reagents under controlled conditions.
Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is introduced through a nucleophilic substitution reaction, often using a hydroxypropyl halide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The fluorenylidene group can be reduced to form fluorenyl derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl chain may yield ketones or carboxylic acids, while reduction of the fluorenylidene group may produce fluorenyl derivatives.
Scientific Research Applications
N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorenylidene group can engage in π-π interactions with aromatic residues, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzenesulfonamide
- N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzenesulfonamide
Uniqueness
N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-ethyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-27(32(29,30)20-14-12-18(2)13-15-20)16-19(28)17-31-26-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,19,28H,3,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHKPVHCYQCUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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